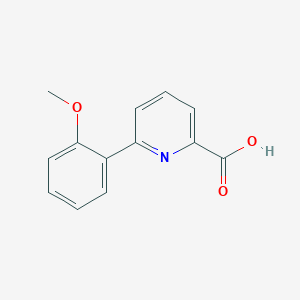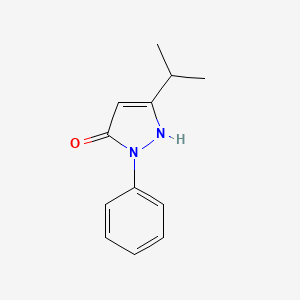
3-氟氧杂环丁烷
描述
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-Fluorooxetane, has been a subject of numerous studies . For instance, Carreira and co-workers developed a general procedure for the synthesis of 3-aryloxetan-3-ols from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one .Molecular Structure Analysis
The molecular structure of 3-Fluorooxetane is characterized by a four-membered oxetane ring with a fluorine atom attached . The molecular formula is C3H5FO and the molecular weight is 76.07 g/mol .Chemical Reactions Analysis
Oxetanes, including 3-Fluorooxetane, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .科学研究应用
癌症研究中的放射性药物成像
3-氟氧杂环丁烷衍生物,特别是3-脱氧-3-18F-氟胸苷(FLT),已在癌症研究中得到广泛研究,因为它们在放射性药物成像中具有潜在用途。FLT是监测抗癌治疗早期效果的一种很有前途的示踪剂,正如涉及激素难治性前列腺癌(HRPC)和其他肿瘤模型的研究中所证明的那样。FLT在肿瘤中的摄取表明细胞增殖发生变化,使其成为评估多西他赛(DTX)等癌症治疗效果的宝贵工具 (Oyama 等,2010)。
化学反应性和应用
已经探索了3-氟氧杂环丁烷化合物与酸的反应性,揭示了在化学合成中的潜在应用。这包括研究氟与氯的取代反应以及醚键的裂解,从而形成各种有机产物 (Tarrant & Bull,1988)。
生物医学研究中的表面活性剂
在生物医学研究中,3-氟氧杂环丁烷的衍生物,如低聚(氟氧杂环丁烷)四醇,已被合成并表征其吸附和界面流变特性。这些化合物表现出表面活性,使其成为药物递送系统和其他生物医学用途的潜在候选者。这些化合物独特的结构,由疏水核和亲水壳组成,赋予它们在乳液、囊泡和其他胶体系统中创建所需的特性 (Ertekin 等,2008)。
肿瘤学中的PET成像
3-氟氧杂环丁烷衍生物,特别是3'-脱氧-3'-[18F]氟胸苷([18F]FLT),在肿瘤学中的正电子发射断层扫描(PET)成像中很重要。[18F]FLT作为PET示踪剂,可以对肿瘤细胞增殖进行无创评估,并监测对抗癌治疗的反应。其可视化细胞增殖的能力对于评估各种癌症治疗和了解其作用机制至关重要 (Been 等,2004)。
药物递送中的氟化化合物
氟化化合物,包括衍生自3-氟氧杂环丁烷的化合物,表现出独特的性质,如化学和生物惰性、高溶气能力和低表面张力。这些特性使它们在各种医疗应用中很有用,包括输氧和控释药物递送系统。氟化化合物的独特特性已导致它们在众多生物医学和制药研究领域得到探索 (Krafft,2001)。
作用机制
- Role : Microtubules play a crucial role in cell division (mitosis) by pulling apart chromosomes. Disrupting microtubule functions can inhibit cell division and potentially halt cancer growth .
Target of Action
Mode of Action
生化分析
Biochemical Properties
3-Fluorooxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Fluorooxetane has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, it can form complexes with metal ions, affecting the activity of metalloenzymes and disrupting normal cellular processes .
Cellular Effects
The effects of 3-Fluorooxetane on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluorooxetane can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 3-Fluorooxetane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, 3-Fluorooxetane has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorooxetane can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Fluorooxetane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to 3-Fluorooxetane in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 3-Fluorooxetane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. For example, studies in rodents have shown that high doses of 3-Fluorooxetane can cause oxidative damage to tissues, leading to inflammation and cell death . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
3-Fluorooxetane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function .
Transport and Distribution
The transport and distribution of 3-Fluorooxetane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Fluorooxetane can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
3-Fluorooxetane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
3-fluorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHRCFBHAKRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559408 | |
| Record name | 3-Fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-86-6 | |
| Record name | 3-Fluorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


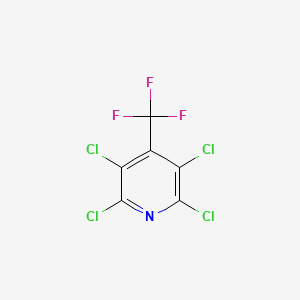
![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)
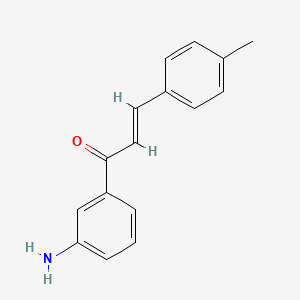
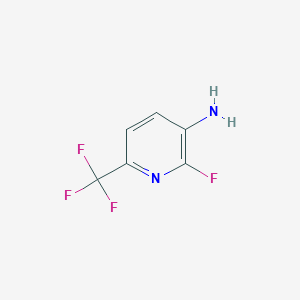

![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

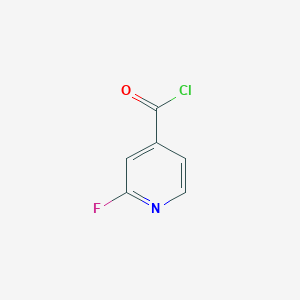

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
